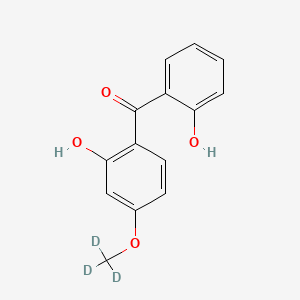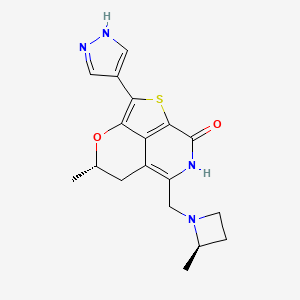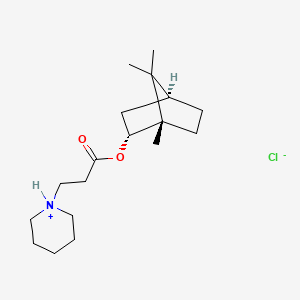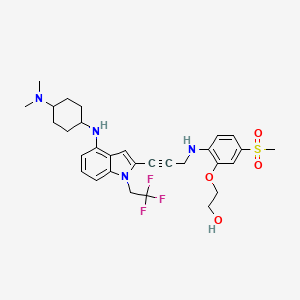
p53 Activator 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p53 Activator 3: RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis) , is a small molecule that modulates the biological activity of the tumor suppressor protein p53. This compound is primarily used for its ability to block the interaction between p53 and its negative regulator MDM2, thereby stabilizing and activating p53. This activation leads to the induction of apoptosis in tumor cells expressing wild-type p53 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p53 Activator 3 involves the preparation of a tricyclic thiophene derivative. The key steps include:
Formation of the thiophene ring: This is achieved through a series of reactions involving the condensation of appropriate starting materials under controlled conditions.
Functionalization of the thiophene ring:
Cyclization: The final step involves the cyclization of the functionalized thiophene to form the tricyclic structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in crystalline form and requires careful handling to protect it from light and moisture .
Chemical Reactions Analysis
Types of Reactions: p53 Activator 3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The thiophene ring can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and organometallic compounds are commonly used.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
p53 Activator 3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of p53 in tumor suppression and to develop potential cancer therapies.
Cell Biology: The compound is used to investigate the mechanisms of cell cycle regulation, apoptosis, and DNA repair.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting the p53 pathway .Biochemistry: It is used to study protein-protein interactions and post-translational modifications of p53.
Mechanism of Action
p53 Activator 3 exerts its effects by binding to p53 and preventing its interaction with MDM2. This leads to the stabilization and accumulation of p53 in the cell. The activated p53 then induces the expression of target genes involved in cell cycle arrest, apoptosis, and DNA repair. The compound also affects other molecular pathways, including the regulation of reactive oxygen species and mitochondrial function .
Comparison with Similar Compounds
Nutlin-3: Another small molecule that inhibits the p53-MDM2 interaction.
Tenovin-6: A compound that activates p53 by inhibiting sirtuin deacetylases.
Etoposide: A chemotherapeutic agent that induces p53-dependent apoptosis.
Uniqueness of p53 Activator 3:
Mechanism of Action: Unlike some other compounds, this compound directly binds to p53 and prevents its degradation by MDM2.
Specificity: It specifically targets tumor cells expressing wild-type p53, making it a valuable tool for cancer research.
Properties
Molecular Formula |
C30H37F3N4O4S |
|---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
2-[2-[3-[4-[[4-(dimethylamino)cyclohexyl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]prop-2-ynylamino]-5-methylsulfonylphenoxy]ethanol |
InChI |
InChI=1S/C30H37F3N4O4S/c1-36(2)22-11-9-21(10-12-22)35-26-7-4-8-28-25(26)18-23(37(28)20-30(31,32)33)6-5-15-34-27-14-13-24(42(3,39)40)19-29(27)41-17-16-38/h4,7-8,13-14,18-19,21-22,34-35,38H,9-12,15-17,20H2,1-3H3 |
InChI Key |
NSHFHMCYOOBDBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(CC1)NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)C#CCNC4=C(C=C(C=C4)S(=O)(=O)C)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


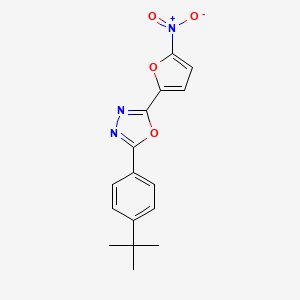
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)
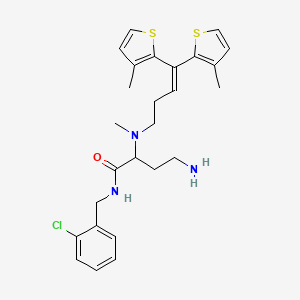
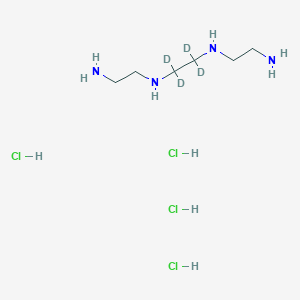
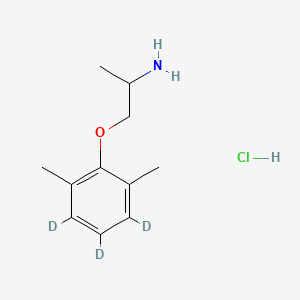
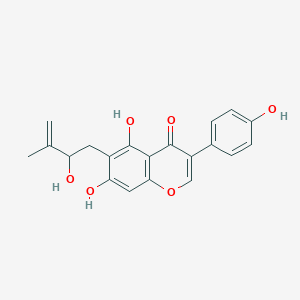
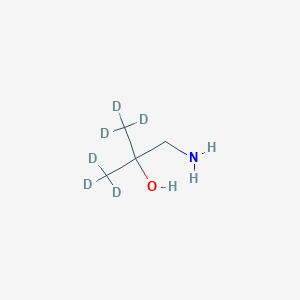
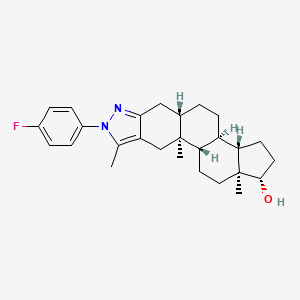
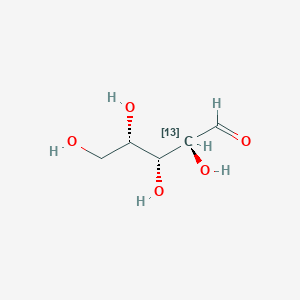

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)
